molecular formula C8H13F3N2O B1529385 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1341904-47-9

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B1529385
CAS No.: 1341904-47-9
M. Wt: 210.2 g/mol
InChI Key: LZNMRFVXOINQPU-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a piperidine-derived compound featuring a trifluoroethyl ketone group and an aminomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₃F₃N₂O (free base, MW: 210.20) , and it is structurally characterized by the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences binding interactions in biological systems.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNMRFVXOINQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Features

Parameter Description
Molecular Formula C₈H₁₄ClF₃N₂O
Molecular Weight 246.66 g/mol
IUPAC Name 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone hydrochloride
CAS Number 1577102-34-1
Structural Highlights Piperidine ring with aminomethyl at 3-position; trifluoroacetyl group at 1-position; hydrochloride salt form
Stereochemistry Typically racemic mixtures; stereochemistry at 3-position not specified

This compound’s trifluoroacetyl group imparts strong electron-withdrawing characteristics, which can influence biological activity and metabolic stability. The aminomethyl group serves as a primary amine functional site for further derivatization or ionic interactions.

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

  • Functionalization of a piperidine ring at the 3-position with an aminomethyl group.
  • Introduction of the trifluoroacetyl moiety at the nitrogen (1-position) of the piperidine.
  • Formation of the hydrochloride salt to enhance solubility.

Detailed Synthetic Procedures

Synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one Hydrochloride

The synthesis of the hydrochloride salt form typically involves multi-step reactions starting from protected or substituted piperidine derivatives:

  • Step 1: Preparation of 3-(Aminomethyl)piperidine Intermediate

    The aminomethyl group is introduced at the 3-position of the piperidine ring often through reduction of azidomethyl precursors or via nucleophilic substitution reactions on suitable intermediates.

    For example, (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate can be synthesized by catalytic hydrogenation of the corresponding azidomethyl derivative using palladium on activated carbon in methanol at room temperature for 9 hours, yielding 74% of the product.

  • Step 2: Introduction of the Trifluoroacetyl Group

    The trifluoroacetyl moiety is introduced by acylation of the piperidine nitrogen with trifluoroacetyl chloride or related reagents.

    A typical reaction involves dissolving the piperidine amine in anhydrous dichloromethane, cooling to 0–20 °C, and adding trifluoroacetyl chloride dropwise in the presence of a base such as triethylamine to capture HCl generated during the reaction. The reaction proceeds over 16 hours to afford the trifluoroacetylated product.

  • Step 3: Formation of Hydrochloride Salt

    The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing solubility and stability for isolation and further use.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of azidomethyl to aminomethyl Pd/C (5%), H₂ gas, MeOH, 20 °C, 9 h 74 Catalytic hydrogenation to obtain aminomethyl piperidine intermediate
Acylation with trifluoroacetyl chloride Trifluoroacetyl chloride, triethylamine, CH₂Cl₂, 0–20 °C, 16 h Not specified Formation of trifluoroacetylated piperidine derivative
Hydrochloride salt formation HCl gas or aqueous HCl, solvent (e.g., ether, MeOH) Quantitative Salt formation step to improve solubility and handling

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for this compound are limited in literature, related trifluoroacetylated amines have been synthesized via nitration and trifluoromethanesulfonic acid-mediated reactions, indicating potential alternative routes involving electrophilic trifluoroacetylation under acidic conditions.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Comments
Azidomethyl reduction Pd/C, H₂, MeOH, 20 °C, 9 h 74 Efficient hydrogenation of azide to amine
Acylation with trifluoroacetyl chloride Trifluoroacetyl chloride, triethylamine, CH₂Cl₂, 0–20 °C, 16 h Not specified Standard acylation procedure
Hydrochloride salt formation HCl gas or aqueous HCl Quantitative Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, it has been investigated for:

  • Neuropharmacology : The piperidine structure is often associated with compounds that exhibit activity on neurotransmitter systems. Research indicates that derivatives of piperidine can modulate dopamine and serotonin receptors, making this compound a candidate for developing treatments for neurological disorders such as depression and anxiety .
  • Anticancer Activity : Studies have shown that compounds with trifluoroethyl groups can enhance the potency of anticancer agents by improving their pharmacokinetic properties. The trifluoromethyl group may contribute to increased lipophilicity, facilitating better cell membrane penetration and bioavailability .

Material Sciences

In addition to biological applications, 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is being researched for its potential uses in material sciences:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups. These materials are useful in coatings and advanced composites .

Synthesis of Other Compounds

The unique functional groups present in this compound allow it to be utilized as an intermediate in the synthesis of more complex molecules:

  • Synthetic Pathways : It can be employed in the synthesis of various biologically active molecules through reactions such as nucleophilic substitution and amination processes. This versatility makes it a valuable reagent in organic synthesis .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Neuropharmacological Screening

A study conducted on derivatives of this compound demonstrated significant activity against serotonin receptors. The results indicated that modifications to the piperidine ring could enhance receptor affinity and selectivity, suggesting potential therapeutic uses in treating mood disorders.

Case Study 2: Anticancer Research

In vitro assays using this compound showed promising results against various cancer cell lines. The trifluoroethyl group was found to increase cytotoxicity compared to non-fluorinated analogs, indicating a structure–activity relationship that could be exploited for drug development.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Aminomethyl Substituents

The position of the aminomethyl group on the piperidine ring significantly impacts molecular conformation and biological activity. For example:

  • 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS: 1606799-59-0, MW: 246.66) differs only in the placement of the aminomethyl group at the 2-position. This isomer is commercially available and used in drug discovery, but its biological selectivity and potency may vary due to altered steric interactions with target proteins compared to the 3-substituted analog.
Table 1: Key Differences Between Positional Isomers
Property 3-Aminomethyl Isomer (Target Compound) 2-Aminomethyl Isomer
CAS Number 1340450-05-6 (free base) 1606799-59-0 (hydrochloride)
Molecular Weight 210.20 246.66
Substituent Position 3-position 2-position
Commercial Availability Limited (often out of stock) Readily available

Substituent Variations on the Ketone Group

The trifluoroethyl group distinguishes the target compound from analogs with alternative substituents:

  • (S)-1-(3-(Aminomethyl)piperidin-1-yl)ethanone (MW: 156.22): Lacks the trifluoromethyl group, reducing electron-withdrawing effects and lipophilicity . This compound demonstrated 63-fold selectivity for BRD4 BD1 (pIC₅₀: 8.0) in enantiomeric studies, highlighting the importance of substituent electronic properties in target engagement .
Table 2: Impact of Ketone Substituents
Compound Substituent Key Properties Biological Relevance
Target Compound Trifluoroethyl High lipophilicity, metabolic stability Potential bromodomain inhibition
(S)-1-(3-(Aminomethyl)piperidin-1-yl)ethanone Ethyl Lower MW, reduced electron withdrawal 63-fold BRD4 BD1 selectivity
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Thiophene Aromatic, sulfur-containing Unreported (research use only)

Ring System Modifications

  • 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one: Replaces the six-membered piperidine ring with a four-membered azetidine, introducing ring strain and conformational rigidity. This may enhance binding specificity but reduce synthetic accessibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(aminomethyl)piperidine with trifluoroacetic anhydride in the presence of a base like DIPEA (diisopropylethylamine) in a polar aprotic solvent (e.g., NMP or DMF) under inert conditions. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 50–80°C), and reaction time (6–24 hours) to maximize yield .
  • Validation : Purity (>95%) should be confirmed via LCMS and 1^1H NMR, as demonstrated in analogous piperidin-1-yl ethanone syntheses .

Q. How can the structural conformation of this compound be characterized to confirm its stereochemical integrity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement. For amorphous solids, employ 19^{19}F NMR and 1^1H-13^{13}C HSQC to resolve trifluoromethyl and piperidine ring dynamics .
  • Key Parameters : Crystallization solvents (e.g., ethanol/water mixtures) and temperature gradients (slow cooling) improve crystal quality .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Target receptor-binding assays (e.g., GPCRs or kinases) using fluorescence polarization or SPR (surface plasmon resonance). Piperidine derivatives often exhibit affinity for neurotransmitter receptors; test at concentrations of 1–100 µM .
  • Controls : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50_{50}/EC50_{50} determination).

Advanced Research Questions

Q. How do enantiomers of this compound (if present) influence pharmacological activity, and what chiral resolution methods are recommended?

  • Methodology : Synthesize enantiomers using chiral auxiliaries or catalysts (e.g., (R)- or (S)-BINOL). Separate via chiral HPLC (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases). Assess activity differences using cell-based assays (e.g., cAMP modulation in HEK293 cells) .
  • Case Study : Analogous compounds showed >10-fold differences in potency between enantiomers in kinase inhibition studies .

Q. What strategies resolve contradictions in crystallographic data vs. computational docking predictions?

  • Methodology : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model flexible regions (e.g., the aminomethyl side chain). Compare with SCXRD electron density maps. Discrepancies may arise from solvent interactions or crystal packing effects .
  • Validation : Use SHELXL’s TWIN and HKLF5 commands to refine twinned crystals and improve data accuracy .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with -CF2_2H or -CH3_3). Test using parallel medicinal chemistry (PMC) workflows. For example:

  • Piperidine ring : Vary substitution patterns (e.g., 3- vs. 4-aminomethyl).
  • Trifluoroethanone : Replace with ketone or ester groups.
  • Assays : Compare IC50_{50} values in target-specific assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across different research groups?

  • Root Causes : Variability may arise from differences in cell lines (e.g., HEK293 vs. CHO), assay conditions (e.g., ATP concentrations in kinase assays), or compound purity.
  • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Methodological Best Practices

Q. What analytical techniques are critical for confirming compound identity and purity?

  • Techniques :

  • LCMS : Monitor molecular ion peaks ([M+H]+^+) and confirm mass (e.g., m/z 235.2 for the parent compound).
  • NMR : Resolve 19^{19}F signals (-62 ppm for CF3_3) and piperidine protons (δ 2.5–3.5 ppm) .
    • QC Thresholds : Purity >95% (HPLC), residual solvents <0.1% (GC).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

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